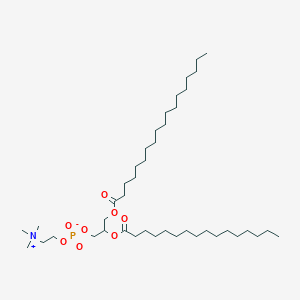![molecular formula C9H12N3Na3O11P2 B15285390 Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of RNA and DNA, making it essential for cellular functions and genetic information transfer.
准备方法
Synthetic Routes and Reaction Conditions: Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using adenosine triphosphate (ATP) as a phosphoryl donor. The reaction is catalyzed by uridine monophosphate kinase (UMPK) . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of trisodium cytidine 5’-diphosphate involves large-scale enzymatic synthesis using recombinant UMPK. The process is optimized for high yield and purity, with subsequent purification steps including ion-exchange chromatography and crystallization to obtain the final product .
化学反应分析
Types of Reactions: Trisodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate (CTP) using ATP and UMPK.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Phosphorylation: ATP, UMPK, aqueous medium, controlled pH and temperature.
Hydrolysis: Acidic conditions or specific nucleotidases.
Major Products:
Phosphorylation: Cytidine triphosphate (CTP).
Hydrolysis: Cytidine monophosphate and inorganic phosphate.
科学研究应用
Trisodium cytidine 5’-diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of RNA and DNA.
Biology: Involved in the study of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its role in neurological disorders and as a potential therapeutic agent.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用机制
Trisodium cytidine 5’-diphosphate exerts its effects by participating in nucleotide metabolism. It acts as a substrate for various enzymes, including UMPK and cytidylyltransferases, which are involved in the synthesis of RNA and DNA . The compound also plays a role in the regulation of cellular energy balance and signal transduction pathways .
相似化合物的比较
Cytidine triphosphate (CTP): A nucleotide with three phosphate groups, involved in RNA synthesis.
Cytidine monophosphate (CMP): A nucleotide with one phosphate group, a precursor in the synthesis of trisodium cytidine 5’-diphosphate.
Uniqueness: Trisodium cytidine 5’-diphosphate is unique due to its specific role in the phosphorylation pathway, acting as an intermediate between CMP and CTP. Its trisodium form enhances its solubility and stability, making it suitable for various biochemical applications .
属性
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUKVZGXGULDX-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na3O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
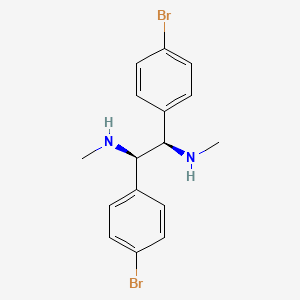

![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)
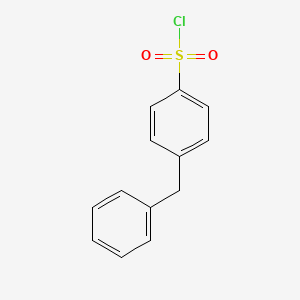
![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)
![2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid](/img/structure/B15285371.png)
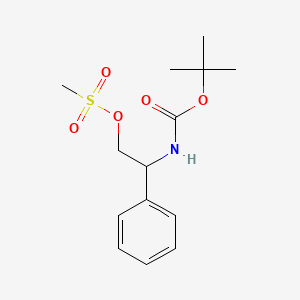
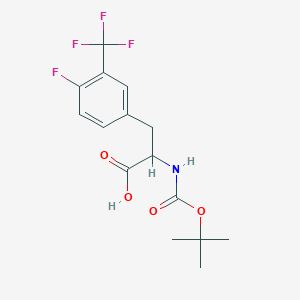
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
